molecular formula C13H14N2O4 B3005346 Tert-butyl N-(2-formylfuro[3,2-b]pyridin-6-yl)carbamate CAS No. 2260936-09-0

Tert-butyl N-(2-formylfuro[3,2-b]pyridin-6-yl)carbamate

Cat. No. B3005346
M. Wt: 262.265
InChI Key: LBERAXBBHJSGGM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tert-butyl carbamate derivatives is well-documented in the provided papers. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid in a methanol-water mixture . Another example is the synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, which is an important intermediate for anticancer drugs, synthesized through a multi-step process including nucleophilic substitution, oxidation, halogenation, and elimination reactions .

Molecular Structure Analysis

The molecular structure of tert-butyl carbamate derivatives can be complex, and their confirmation often requires sophisticated techniques such as X-ray crystallography. For example, the structure of a tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate was confirmed by X-ray diffraction studies . Similarly, the crystal structure of 2-{4-[(tert-butoxycarbonyl)]piperazine-1-yl}pyridine-3-carboxylic acid was determined by X-ray diffraction .

Chemical Reactions Analysis

Tert-butyl carbamate derivatives participate in various chemical reactions. They can behave as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines . Additionally, tert-butyl carbamate derivatives have been used in asymmetric Mannich reactions to synthesize chiral amino carbonyl compounds . The versatility of these compounds in chemical reactions makes them valuable for the synthesis of a wide range of organic molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamate derivatives are influenced by their molecular structure. These properties are often characterized using techniques such as infrared spectroscopy (FT-IR), nuclear magnetic resonance (1H NMR and 13C NMR), and mass spectrometry (MS) . The crystallographic analysis provides detailed information about the molecular conformation and intermolecular interactions, such as hydrogen bonding . Density functional theory (DFT) calculations can be used to predict and analyze the electronic structure and physicochemical properties of these compounds .

Scientific Research Applications

  • Lithiation and Substitution Reactions : A study by Smith et al. (2013) investigated the lithiation of related compounds, revealing that lithiation with tert-butyllithium in tetrahydrofuran occurs on nitrogen and the ring at the 4-position, producing substituted derivatives. This indicates a potential application in creating substituted pyridine derivatives, a process relevant in synthetic organic chemistry (Smith et al., 2013).

  • Synthesis of Imidazo[4,5-b]pyridin-2-ones : Research by Scott (2006) demonstrated a palladium-catalyzed amination and intramolecular amidation of tert-butyl (2-chloropyridin-3-yl)carbamate, leading to the synthesis of 3-arylated imidazo[4,5-b]pyridin-2-ones. This highlights its role in the synthesis of heterocyclic compounds, which are crucial in pharmaceuticals and agrochemicals (Scott, 2006).

  • Hydrogen Bond Studies : Baillargeon et al. (2014) analyzed the hydrogen bonds in crystals of a similar tert-butyl carbamate compound. The study focused on the orientation of the carbamate and amide, revealing significant insights into molecular interactions, which can be crucial in material science and crystal engineering (Baillargeon et al., 2014).

  • Photocatalyzed Amination : Wang et al. (2022) reported on the use of tert-butyl carbamate derivatives in a photoredox-catalyzed amination process. This research opens up avenues for the use of such compounds in photocatalysis, a field with applications in green chemistry and sustainable energy solutions (Wang et al., 2022).

properties

IUPAC Name

tert-butyl N-(2-formylfuro[3,2-b]pyridin-6-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4/c1-13(2,3)19-12(17)15-8-4-11-10(14-6-8)5-9(7-16)18-11/h4-7H,1-3H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBERAXBBHJSGGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC2=C(C=C(O2)C=O)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl N-(2-formylfuro[3,2-b]pyridin-6-yl)carbamate

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